molecular formula C10H16Cl2N2O2 B12697742 2-Aminobutyl 3-pyridinecarboxylate dihydrochloride CAS No. 89054-79-5

2-Aminobutyl 3-pyridinecarboxylate dihydrochloride

Cat. No.: B12697742
CAS No.: 89054-79-5
M. Wt: 267.15 g/mol
InChI Key: SJDBHUAOTHVRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobutyl 3-pyridinecarboxylate dihydrochloride is a chemical compound with the molecular formula C10H14N2O2.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobutyl 3-pyridinecarboxylate dihydrochloride typically involves the esterification of 3-pyridinecarboxylic acid with 2-aminobutanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Aminobutyl 3-pyridinecarboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Aminobutyl 3-pyridinecarboxylate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Aminobutyl 3-pyridinecarboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobutyl 4-pyridinecarboxylate dihydrochloride
  • 2-Aminobutyl 2-pyridinecarboxylate dihydrochloride
  • 2-Aminobutyl nicotinate dihydrochloride

Uniqueness

2-Aminobutyl 3-pyridinecarboxylate dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

CAS No.

89054-79-5

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

2-aminobutyl pyridine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-9(11)7-14-10(13)8-4-3-5-12-6-8;;/h3-6,9H,2,7,11H2,1H3;2*1H

InChI Key

SJDBHUAOTHVRLK-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CN=CC=C1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.